molecular formula C24H22N4O3 B14115788 (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B14115788
M. Wt: 414.5 g/mol
InChI Key: XZMXYGNYVDTJOB-UHFFFAOYSA-N
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Description

(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzyl Groups: Benzylation reactions can be performed using benzyl halides in the presence of a base such as potassium carbonate.

    Formation of the Urea Derivative: The final step involves the reaction of the quinazolinone intermediate with an isocyanate or a urea derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional functional groups, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, these compounds are investigated for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, such compounds might be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Benzyl Urea Derivatives: Compounds with similar benzyl and urea functional groups.

Uniqueness

The uniqueness of (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

1-benzyl-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H22N4O3/c1-31-19-13-11-18(12-14-19)16-28-22(20-9-5-6-10-21(20)26-24(28)30)27-23(29)25-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H2,25,27,29)

InChI Key

XZMXYGNYVDTJOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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